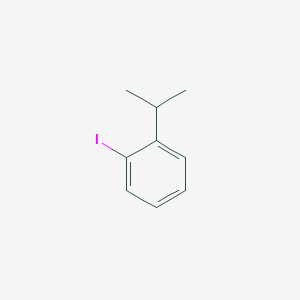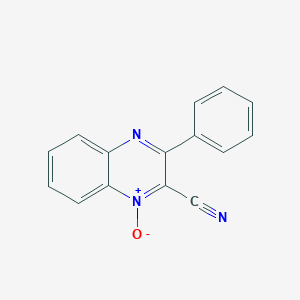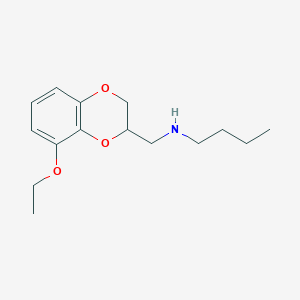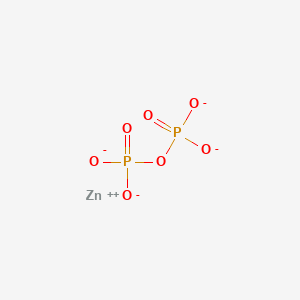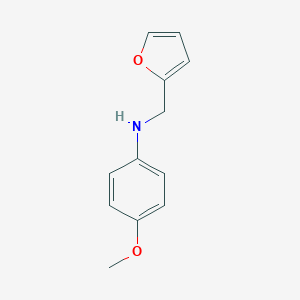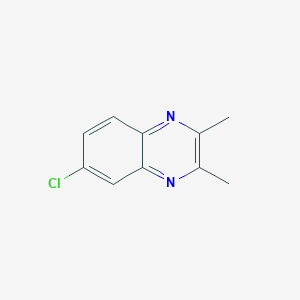
6-氯-2,3-二甲基喹喔啉
描述
6-Chloro-2,3-dimethylquinoxaline is a compound that is structurally related to various quinoxaline derivatives synthesized for different applications, including liquid chromatographic assays, synthesis of complex molecules, and as intermediates in organic synthesis. Although the specific compound 6-Chloro-2,3-dimethylquinoxaline is not directly mentioned in the provided papers, the related compounds and their synthesis methods offer insights into the potential characteristics and synthetic routes that could be applicable to 6-Chloro-2,3-dimethylquinoxaline.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step reactions starting from simple precursors. For instance, 6,7-dimethoxy-2-methylquinoxaline and its derivatives can be synthesized from 1,2-diamino-4,5-dimethoxybenzene, which in turn is used for derivatization in assays . Similarly, 6,7-dimethoxy-4-methylquinoline, a related compound, can be nitrated and then undergo various transformations to yield complex structures . These methods suggest that the synthesis of 6-Chloro-2,3-dimethylquinoxaline could involve chlorination, methylation, and cyclization steps.
Molecular Structure Analysis
The molecular structures of quinoxaline derivatives are characterized by their aromatic systems and substituents, which can influence their physical and chemical properties. For example, the crystal and molecular structures of dimethyl bipyridyl complexes have been determined, showing hydrogen-bonded chains and phase transitions . These findings highlight the importance of molecular structure in determining the behavior of such compounds.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including displacement reactions, as seen with 2,3-dichloro-6-nitroquinoxaline , and reactions with malononitrile to yield cyanomethylene derivatives . These reactions demonstrate the reactivity of quinoxaline derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure and substituents. For example, the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline showed cytotoxic activity, indicating potential biological applications . The resolution and stereochemistry of tetrahydroisoquinoline derivatives also revealed that the (R)-enantiomer possesses higher anticonvulsant effects . These studies suggest that the physical and chemical properties of 6-Chloro-2,3-dimethylquinoxaline would be important for its potential applications in biological systems or as a material with specific electronic properties.
科学研究应用
甲基乙二醛的液相色谱荧光测定:与 6-氯-2,3-二甲基喹喔啉相关的化合物 6,7-二甲氧基-2,3-二甲基喹喔啉已用于化学和生物系统中甲基乙二醛的测定。该化合物用作液相色谱中的内标,用于分析痕量的甲基乙二醛 (McLellan 和 Thornalley,1992)。
靛蓝和醌色团:研究已经回顾了 2,3-二甲基喹喔啉季盐的反应,导致靛蓝或醌致色团。这些致色团在各种喹喔啉衍生物的合成和性质中具有重要意义 (Schelz,1989)。
抗真菌活性:另一种相关化合物 2,3-二甲基喹喔啉已对多种致病真菌表现出抗真菌活性。这包括念珠菌属、曲霉属、隐球菌属和毛癣菌属。其有效性在体外和体内均使用小鼠口腔念珠菌病模型进行评估 (Alfadil 等人,2021)。
解离电子俘获光谱和 DFT 建模:喹喔啉衍生物(包括 2,3-二甲基喹喔啉)的生物活性使用解离电子俘获光谱和密度泛函理论进行建模。这些化合物由于其抗菌、抗真菌、杀菌和防腐特性而具有应用 (Tayupov 等人,2021)。
电化学还原:已经研究了 2,3-二甲基喹喔啉电化学还原中形成的阴离子自由基。这一过程对于理解喹喔啉衍生物的电子性质及其在各种化学反应中的潜在应用至关重要 (Kazakova 等人,1980)。
喹喔啉衍生物的合成:已经对各种喹喔啉衍生物的合成进行了研究,包括涉及 6-氯-2,3-二甲基喹喔啉的衍生物。这些衍生物在开发抗菌剂和其他生物活性化合物中具有应用 (El-Gaby 等人,2002)。
安全和危害
未来方向
Quinoxaline derivatives, including 6-Chloro-2,3-dimethylquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, these compounds could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors .
属性
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-2,3-dimethylquinoxaline | |
CAS RN |
17911-93-2 | |
| Record name | NSC38597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



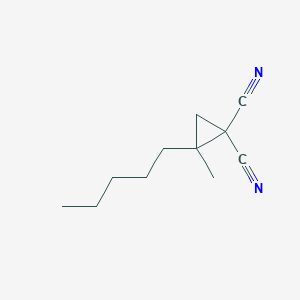
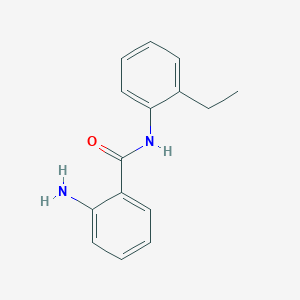
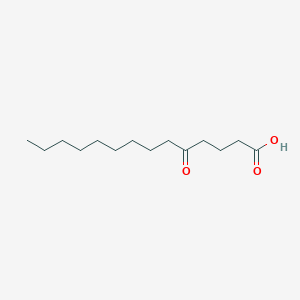
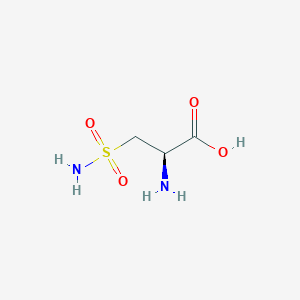
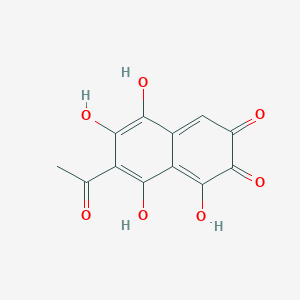

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
